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Compound of Interest

Compound Name: LEAP-2

Cat. No.: B1576200 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

yield of recombinant Liver-Expressed Antimicrobial Peptide 2 (LEAP-2).

Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for recombinant LEAP-2 in E. coli?

A1: The reported yield for recombinant human LEAP-2 expressed as a Maltose-Binding Protein

(MBP) fusion protein in an E. coli system is approximately 2.3 mg/L of culture.[1] This yield can

be influenced by numerous factors, including the expression vector, host strain, and culture

conditions.

Q2: Why is my recombinant LEAP-2 forming inclusion bodies?

A2: LEAP-2 is a cysteine-rich peptide that forms two disulfide bonds.[1] High-level expression

in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation

into insoluble inclusion bodies.[2] Lowering the expression temperature and reducing the

inducer concentration can often improve solubility.[3][4]

Q3: Is codon optimization necessary for expressing human LEAP-2 in E. coli?

A3: Yes, codon optimization is highly recommended. The codon usage of the human LEAP-2
gene may not be optimal for the translational machinery of E. coli, which can lead to low
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expression levels.[5] Optimizing the codons to match the preferred codons of E. coli can

significantly enhance translation efficiency and protein yield.[6][7]

Q4: What is the benefit of using an MBP fusion tag for LEAP-2 expression?

A4: The Maltose-Binding Protein (MBP) tag is a large, highly soluble protein that can

significantly improve the solubility and yield of its fusion partners.[8] It can also act as a

chaperone, assisting in the proper folding of the attached protein and preventing aggregation.

[9] Additionally, the MBP tag provides a convenient handle for affinity purification on an

amylose resin.[8]

Q5: My purified MBP-LEAP-2 fusion protein shows signs of degradation. What can I do?

A5: Protein degradation can be caused by host cell proteases.[3] Using a protease-deficient E.

coli strain (e.g., those lacking Lon and OmpT proteases) can minimize degradation.[3] Adding a

protease inhibitor cocktail to your lysis buffer is also a recommended practice.[3] Furthermore,

keeping samples cold during purification can reduce protease activity.

Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant
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Possible Cause Troubleshooting Steps

Suboptimal Codon Usage

Synthesize a codon-optimized LEAP-2 gene

sequence for E. coli. This will replace rare

codons with those more frequently used by the

host, improving translation efficiency.[5][6]

Inefficient Transcription

Ensure you are using a strong, inducible

promoter such as the T7 promoter in your

expression vector.[10][11] Verify the integrity of

your plasmid construct by sequencing.

Plasmid Instability

Grow cultures from a fresh colony for each

experiment. Low plasmid copy number can also

be a cause; consider using a high-copy number

vector if not already doing so.[3]

Toxicity of LEAP-2

High basal expression of a toxic protein can

inhibit cell growth. Use a tightly regulated

expression system (e.g., pLysS strains) to

minimize leaky expression before induction.[12]

Lowering the induction temperature and inducer

concentration can also mitigate toxicity.[4]

Inefficient Translation Initiation

Ensure a strong Ribosome Binding Site (RBS) is

present upstream of the start codon in your

vector. The distance between the RBS and the

start codon can also be optimized.

Problem 2: LEAP-2 is Expressed but is Insoluble
(Inclusion Bodies)
Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

High Expression Rate

Lower the induction temperature. For MBP-

LEAP-2, reducing the temperature from 37°C to

25°C has been shown to increase the

accumulation of the soluble fusion protein.[1]

Further reduction to 15-18°C can also be

beneficial.[13]

High Inducer Concentration

Reduce the concentration of the inducer (e.g.,

IPTG). A lower concentration can slow down the

rate of protein synthesis, allowing more time for

proper folding. Titrate IPTG concentrations from

0.05 mM to 1 mM to find the optimal

concentration for soluble expression.[4][14]

Suboptimal Host Strain

Use an E. coli strain engineered to enhance

disulfide bond formation in the cytoplasm, such

as SHuffle® T7 Express.[4]

Lack of Chaperone Co-expression

Co-express molecular chaperones (e.g.,

DnaK/DnaJ, GroEL/GroES) to assist in the

proper folding of LEAP-2.

Fusion Tag Choice

The MBP tag is a good choice for enhancing

solubility.[8] Ensure it is fused to the N-terminus

of LEAP-2, as this has been shown to be more

effective for solubility enhancement.[15]

Quantitative Data Summary
The following tables summarize the expected impact of various optimization strategies on

recombinant LEAP-2 yield. While specific quantitative data for LEAP-2 under all these

conditions is not readily available in the literature, these tables are based on established

principles of recombinant protein expression and the available data for MBP-fusion proteins.

Table 1: Effect of Induction Temperature on MBP-LEAP-2 Expression
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Induction Temperature (°C)
Expected Relative Yield of
Soluble Protein

Observations

37 Low

Rapid expression often leads

to misfolding and inclusion

body formation.[4]

30 Moderate
Slower expression rate can

improve solubility.[4]

25 High

Reported to increase the

accumulation of soluble MBP-

LEAP-2 fusion protein.[1]

15-18 High

Significantly slows down

protein synthesis, often

maximizing soluble protein

yield.[12][13]

Table 2: Effect of IPTG Concentration on MBP-LEAP-2 Expression
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IPTG Concentration (mM)
Expected Relative Yield of
Soluble Protein

Observations

1.0 Low to Moderate

High induction levels can lead

to inclusion body formation.

[16]

0.5 Moderate to High

A common starting

concentration for balancing

yield and solubility.[16]

0.1 - 0.2 High

Lower concentrations reduce

the metabolic burden on the

host and can significantly

improve the yield of soluble

protein.[14][16]

0.05 Moderate to High

May be optimal for some

proteins to maximize solubility.

[14]

Experimental Protocols
Protocol 1: Codon Optimization of Human LEAP-2 for E.
coli Expression

Obtain the human LEAP-2 amino acid sequence: Retrieve the protein sequence from a

database such as NCBI.

Use a codon optimization tool: Input the amino acid sequence into a web-based or

standalone codon optimization software.

Select the host organism: Choose "Escherichia coli K-12" as the expression host.

Set optimization parameters:

Avoid rare codons in E. coli.

Optimize GC content to be between 30-70%.
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Remove cryptic splice sites, polyadenylation signals, and ribosomal entry sites.

Avoid strong secondary structures in the mRNA, especially near the 5' end.

Synthesize the optimized gene: The optimized DNA sequence can be commercially

synthesized and cloned into your desired expression vector.

Protocol 2: Expression of MBP-LEAP-2 in E. coli
Transformation: Transform the pMAL vector containing the codon-optimized LEAP-2 gene

into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta-gami(DE3)pLysS).[14]

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the

appropriate antibiotic and 0.2% glucose. Incubate overnight at 37°C with shaking.

Main Culture: Inoculate 1 L of LB medium (with antibiotic and 0.2% glucose) with the

overnight starter culture. Grow at 37°C with vigorous shaking (200-250 rpm) until the optical

density at 600 nm (OD600) reaches 0.5-0.6.[4][12]

Induction:

Cool the culture to the desired induction temperature (e.g., 25°C).[1]

Add IPTG to a final concentration of 0.1-0.5 mM.

Continue to incubate with shaking for 4-16 hours.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C.

Protocol 3: Purification of MBP-LEAP-2
Cell Lysis: Resuspend the cell pellet in ice-cold Column Buffer (e.g., 20 mM Tris-HCl, 200

mM NaCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Lyse the cells by

sonication on ice.
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Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris

and inclusion bodies. Collect the supernatant containing the soluble MBP-LEAP-2.

Affinity Chromatography:

Equilibrate an amylose resin column with Column Buffer.

Load the clarified supernatant onto the column.

Wash the column with 12 column volumes of Column Buffer to remove unbound proteins.

Elute the MBP-LEAP-2 fusion protein with Column Buffer containing 10 mM maltose.[8]

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and yield.
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Caption: IPTG induction pathway in the T7 expression system for LEAP-2.
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Caption: Workflow for troubleshooting low recombinant LEAP-2 yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1576200#improving-the-yield-of-recombinant-leap-2-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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